6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
“6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C6H5BrN4O. It has a molecular weight of 229.04 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrN4O/c1-12-6-5-10-8-3-11(5)2-4(7)9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study by Salem et al. (2016) described the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol or by reacting 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol with di- and poly(bromo) compounds, illustrating the versatility of bromo-triazolo-pyrazine derivatives in synthesizing complex heterocyclic structures with potential applications in various fields of chemistry and pharmacy Salem, M. E., Darweesh, A. F., Farag, A., & Elwahy, A. (2016). Tetrahedron, 72, 712-719.
Potential for Biological Applications
Fedotov et al. (2022) emphasized the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy, noting their significant pharmacological potential. The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles demonstrated the possibility of influencing the formation of certain types of activity through the introduction of triazole and pyrazole fragments, suggesting that bromo-triazolo-pyrazine derivatives could be utilized to develop compounds with diverse biological activities Fedotov, S., Hotsulia, A. S., & Panasenko, O. (2022). Current issues in pharmacy and medicine: science and practice.
Intermediate in Synthesis of Biologically Active Compounds
Zhang et al. (2019) reported the synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate in the synthesis of many biologically active compounds. This highlights the utility of bromo-triazolo-pyrazine derivatives as intermediates in the production of potential pharmaceuticals, further underscoring their importance in scientific research and drug development Zhang, Q., Liu, X., Zhang, B., Tan, L., & Zheng, P. (2019). IOP Conference Series: Earth and Environmental Science, 252.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-5-10-8-3-11(5)2-4(7)9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUURDGZJJWSFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN2C1=NN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240939 |
Source
|
Record name | 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350885-67-4 |
Source
|
Record name | 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350885-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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